molecular formula C10H18F2N2O2 B12305611 tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B12305611
M. Wt: 236.26 g/mol
InChI Key: IHBPOBJSXPGYRH-UHFFFAOYSA-N
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Description

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . The compound features a trans-configuration of the amino (-NH₂) and difluoromethyl (-CF₂H) groups on the pyrrolidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structural motif is critical in medicinal chemistry, where it serves as a building block for protease inhibitors, kinase inhibitors, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the difluoromethyl group contributes to electronegativity and metabolic resistance .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3

InChI Key

IHBPOBJSXPGYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate and a difluoromethylating agent under controlled conditions . The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound is part of a broader family of tert-butyl-protected pyrrolidine derivatives. Key structural analogues include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate -CF₂H, -NH₂ (trans) C₁₀H₁₈F₂N₂O₂ 236.26 High polarity, moderate lipophilicity, metabolic stability
tert-Butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate -CF₃, -NH₂ (trans) C₁₀H₁₇F₃N₂O₂ 254.25 Enhanced electronegativity, higher steric bulk, improved oxidative stability
tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate -C₆H₄CH₃ (para), -NH₂ C₁₆H₂₂N₂O₂ 274.36 Increased lipophilicity, π-π stacking potential, steric hindrance
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridinyloxy, -Br C₁₇H₂₄BrN₂O₄ 414.29 Heteroaromatic functionality, halogen-mediated reactivity

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) analogue exhibits stronger electron-withdrawing properties compared to the difluoromethyl (-CF₂H) group, altering reactivity in nucleophilic substitutions.
  • Lipophilicity : Aryl-substituted derivatives (e.g., p-tolyl ) display higher logP values, making them suitable for blood-brain barrier penetration in CNS-targeting drugs.
  • Synthetic Utility : Pyridinyloxy and brominated analogues are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex scaffolds.
Physicochemical and Pharmacokinetic Properties
Property This compound tert-Butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Purity ≥95% ≥97% Not reported
Solubility (Water) Low Very low Insoluble
LogP (Predicted) 1.2 1.8 2.6

Notes:

  • The difluoromethyl group balances polarity and lipophilicity, making the parent compound more water-soluble than its trifluoromethyl counterpart .
  • Aryl-substituted derivatives (e.g., p-tolyl) are prone to crystallization, aiding purification but limiting solubility in aqueous systems .

Biological Activity

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique molecular structure, characterized by a pyrrolidine ring and a difluoromethyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C10H18F2N2O2
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 1428776-48-0
  • IUPAC Name : tert-butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : The compound's structural features may contribute to antibacterial activities. Similar pyrrolidine derivatives have shown efficacy against bacterial strains, indicating that this compound could also possess antimicrobial properties .
  • Pharmacodynamics : Understanding the pharmacodynamics of this compound involves studying its interactions at the molecular level, including binding affinities and mechanisms of action against target proteins.

Enzyme Interaction Studies

Recent studies have focused on the interaction of related pyrrolidine derivatives with GSK-3β. For example, an analog showed an IC50 value of 130 nM against GSK-3β, suggesting that modifications in the structure can significantly impact biological activity .

Antimicrobial Activity

A related study evaluated various pyrrole derivatives for their antibacterial efficacy. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that modifications similar to those in this compound could enhance activity against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylateC10H18F3N2O2Contains trifluoromethyl instead of difluoromethyl
Tert-butyl 3-amino-4-(bromophenyl)pyrrolidine-1-carboxylateC15H20BrN2O2Features bromophenyl substituent
(S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateC10H20N2O2Lacks fluorine substituents; simpler structure

The presence of the difluoromethyl group in this compound may influence its reactivity and biological properties compared to these analogs.

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